molecular formula C9H10BrI B1381776 1-Bromo-3-iodo-5-isopropylbenzene CAS No. 1369835-70-0

1-Bromo-3-iodo-5-isopropylbenzene

Cat. No. B1381776
CAS RN: 1369835-70-0
M. Wt: 324.98 g/mol
InChI Key: MVMOGRXKRUFGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-iodo-5-isopropylbenzene is a chemical compound with the CAS Number: 1369835-70-0 . It has a molecular weight of 324.99 and its IUPAC name is 1-bromo-3-iodo-5-isopropylbenzene .


Molecular Structure Analysis

The InChI code for 1-Bromo-3-iodo-5-isopropylbenzene is 1S/C9H10BrI/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 . The compound has a molecular formula of C9H10BrI .


Physical And Chemical Properties Analysis

1-Bromo-3-iodo-5-isopropylbenzene is a liquid at room temperature . and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Electrophilic Aromatic Substitution

The compound can undergo electrophilic aromatic substitution . This is a reaction in which an atom, usually hydrogen, bonded to an aromatic system, is replaced by an electrophile .

Synthesis of Benzene Derivatives

“1-Bromo-3-iodo-5-isopropylbenzene” can be used in the synthesis of benzene derivatives . Benzene derivatives are compounds that are made up of benzene rings where one or more hydrogen atoms are replaced by other atoms or groups .

Large-Scale Synthesis of Thromboxane Receptor Antagonist

This compound is used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist . Thromboxane receptor antagonists are a group of pharmaceuticals that inhibit the action of thromboxane .

Regioselective Heck Cross-Coupling Reaction

“1-Bromo-3-iodo-5-isopropylbenzene” is used in regioselective Heck cross-coupling reactions . The Heck reaction is a chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene .

Sonogashira Coupling Reaction

This compound is used in Sonogashira coupling reactions . The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds .

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-bromo-3-iodo-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrI/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMOGRXKRUFGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-iodo-5-isopropylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.